

Refining Patient Selection for CBP-1018 Trials: A Technical Support Resource

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Compound of Interest

Compound Name: CBP-1018

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This technical support center provides researchers, scientists, and drug development professionals with essential information for refining patient selection criteria for clinical trials of **CBP-1018**. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **CBP-1018** and what is its mechanism of action?

A1: **CBP-1018** is a first-in-class bi-ligand drug conjugate.^{[1][2]} It is designed to target two proteins that are overexpressed on the surface of various cancer cells: Folate Receptor 1 (FOLR1) and Prostate-Specific Membrane Antigen (PSMA).^{[1][2]} The drug conjugate carries a potent cytotoxic payload, monomethyl auristatin E (MMAE), which is a tubulin inhibitor.^{[1][3]} Upon binding to either FOLR1 or PSMA on a cancer cell, **CBP-1018** is internalized. Inside the cell, the linker connecting the ligands to MMAE is cleaved, releasing the MMAE.^{[4][5]} The released MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).^{[5][6][7]}

Q2: What are the current patient selection criteria for **CBP-1018** clinical trials?

A2: The ongoing Phase I clinical trial for **CBP-1018** (NCT04928612) enrolls adult patients (≥ 18 years) with a pathologically documented advanced solid tumor that has relapsed after standard therapies.[2][8][9] Key inclusion criteria include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and a life expectancy of at least 3 months.[8] The trial is evaluating **CBP-1018** in various solid tumors, with specific cohorts for metastatic castration-resistant prostate cancer (mCRPC), advanced renal cell cancer, and advanced lung cancer.[1][2]

Q3: What are the key biomarkers for identifying patients likely to respond to **CBP-1018**?

A3: The primary biomarkers for patient selection are the expression levels of FOLR1 and PSMA on tumor cells.[1][2] Patients with tumors that co-express both receptors may derive the most benefit due to the dual-targeting nature of **CBP-1018**. Immunohistochemistry (IHC) or flow cytometry can be used to assess the expression of these markers in tumor biopsies.

Q4: Are there any known resistance mechanisms to **CBP-1018**?

A4: While specific resistance mechanisms to **CBP-1018** are still under investigation, potential mechanisms could include:

- Downregulation or loss of FOLR1 or PSMA expression: If the tumor cells no longer express the target receptors, the drug cannot bind and will not be effective.
- Alterations in the endocytic pathway: Changes that prevent the internalization of the drug-receptor complex could confer resistance.
- Drug efflux pumps: Overexpression of multidrug resistance pumps could actively transport MMAE out of the cancer cell.
- Mutations in tubulin: Although rare, mutations in the tubulin protein could prevent MMAE from binding and disrupting microtubule function.

Troubleshooting Guides

Biomarker Detection

Issue: Inconsistent or weak FOLR1/PSMA staining in immunohistochemistry (IHC).

- Possible Cause 1: Suboptimal tissue fixation.
 - Solution: Ensure that tissue samples are promptly fixed in 10% neutral buffered formalin for an adequate duration (typically 18-24 hours). Over- or under-fixation can mask the antigen.
- Possible Cause 2: Incorrect antigen retrieval.
 - Solution: Optimize the antigen retrieval method. For FOLR1 and PSMA, heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) is commonly used. The temperature and incubation time may need to be adjusted.
- Possible Cause 3: Primary antibody issues.
 - Solution: Verify the primary antibody's specificity and optimal dilution. Run positive and negative controls to ensure the antibody is performing as expected. Consider trying a different antibody clone if issues persist.

Issue: High background in flow cytometry analysis of FOLR1/PSMA.

- Possible Cause 1: Non-specific antibody binding.
 - Solution: Include an Fc block step in your protocol to prevent antibodies from binding to Fc receptors on cells. Use a well-validated primary antibody and consider using an isotype control to determine the level of non-specific binding.
- Possible Cause 2: Dead cells.
 - Solution: Incorporate a viability dye into your staining panel to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies, leading to high background.

In Vitro and In Vivo Experiments

Issue: High variability in results from patient-derived xenograft (PDX) models.

- Possible Cause 1: Tumor heterogeneity.

- Solution: Establish multiple PDX models from different patient tumors to account for inter-tumoral heterogeneity. When expanding a single PDX model, ensure that the tumor fragments used for implantation are of a consistent size.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Possible Cause 2: Murine stromal cell contamination.
 - Solution: Be aware that the tumor microenvironment in PDX models is composed of murine stromal cells, which can influence tumor growth and drug response.[\[10\]](#)[\[11\]](#) Use species-specific assays to distinguish between human tumor cells and murine stromal cells when analyzing experimental outcomes.

Issue: Low potency of **CBP-1018** in in vitro cell-based assays.

- Possible Cause 1: Low or absent target expression.
 - Solution: Confirm the expression of FOLR1 and PSMA on the cell lines being used via flow cytometry or western blotting. Select cell lines with moderate to high expression of at least one of the target receptors.
- Possible Cause 2: Instability of the drug conjugate.
 - Solution: Ensure proper storage and handling of **CBP-1018** to prevent degradation of the MMAE payload or the linker. Follow the manufacturer's recommendations for storage conditions and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: **CBP-1018** Phase I Clinical Trial (NCT04928612) - Patient Selection Criteria

Criteria	Description
Inclusion Criteria	
Age	≥ 18 years
Tumor Type	Pathologically documented advanced solid tumor that has relapsed after standard therapies. Specific cohorts for mCRPC, advanced renal cell cancer, and advanced lung cancer exist.[1][2]
Performance Status	ECOG 0-1[8]
Life Expectancy	≥ 3 months[8]
Exclusion Criteria	
Prior Therapy	Known prior hypersensitivity to study drugs or their components.[8]
Concurrent Malignancy	Other active malignancies within 5 years prior to the first dose of CBP-1018, with some exceptions.[8]
CNS Metastases	Active central nervous system metastases.[8]

Table 2: Preliminary Efficacy of CBP-1018 in mCRPC (Phase I Trial Data)

Dose Level	Number of Evaluable Patients	Best Overall Response (BOR)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Radiographic Progression-Free Survival (rPFS)
≥0.14 mg/kg	7	3 Partial Response, 4 Stable Disease	42.9%	100%	9.2 months (95% CI, 5.0-NA) in 28 evaluable patients[13]
0.14 mg/kg	1	Partial Response (target lesion reduction of 41%)	-	-	-
0.10 mg/kg	2	1 patient with >50% PSA decrease, 1 patient with >90% PSA decrease	-	-	-

Data is based on preliminary results from the ongoing Phase I trial and is subject to change. [13][14]

Table 3: Common Treatment-Related Adverse Events (TRAEs) (≥ Grade 3)

Adverse Event	Percentage of Patients
Neutrophil decrease	29.5%
White blood cell decrease	19.7%
Lymphocyte decrease	11.5%

Data as of December 31, 2023, from the Phase I trial.[\[13\]](#)

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for FOLR1 and PSMA Expression in FFPE Tissue

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[\[15\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
 - Wash with PBS.

- Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate slides with the primary antibody against FOLR1 or PSMA at the optimal dilution overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash slides with PBS.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash with PBS.
 - Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Protocol 2: RECIST 1.1 for Tumor Response Evaluation

- Baseline Assessment:
 - Identify and measure all target lesions (up to 5 total, with a maximum of 2 per organ).[16][17]
 - Target lesions must have a longest diameter of ≥ 10 mm (or ≥ 15 mm for the short axis of lymph nodes).[16][17]
 - Record the sum of the longest diameters (SLD) of all target lesions.

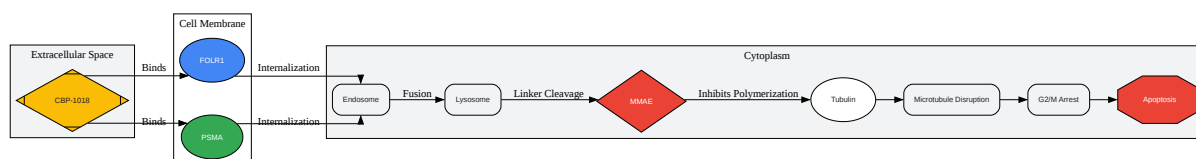
- Document all non-target lesions.
- Follow-up Assessments:
 - Measure the longest diameter of all target lesions at each follow-up time point.
 - Calculate the new SLD.
 - Assess non-target lesions qualitatively.
 - Document any new lesions.
- Response Criteria:
 - Complete Response (CR): Disappearance of all target lesions.[18][19]
 - Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.[18][19]
 - Progressive Disease (PD): At least a 20% increase in the SLD from the nadir (smallest recorded SLD), with an absolute increase of at least 5 mm, or the appearance of new lesions.[16][18]
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[18]

Protocol 3: PCWG3 Criteria for mCRPC Bone Scan Assessment

- Baseline Bone Scan:
 - Identify and document all metastatic bone lesions.
- Follow-up Bone Scans:
 - Compare each follow-up scan to the baseline scan.
- Response Criteria:

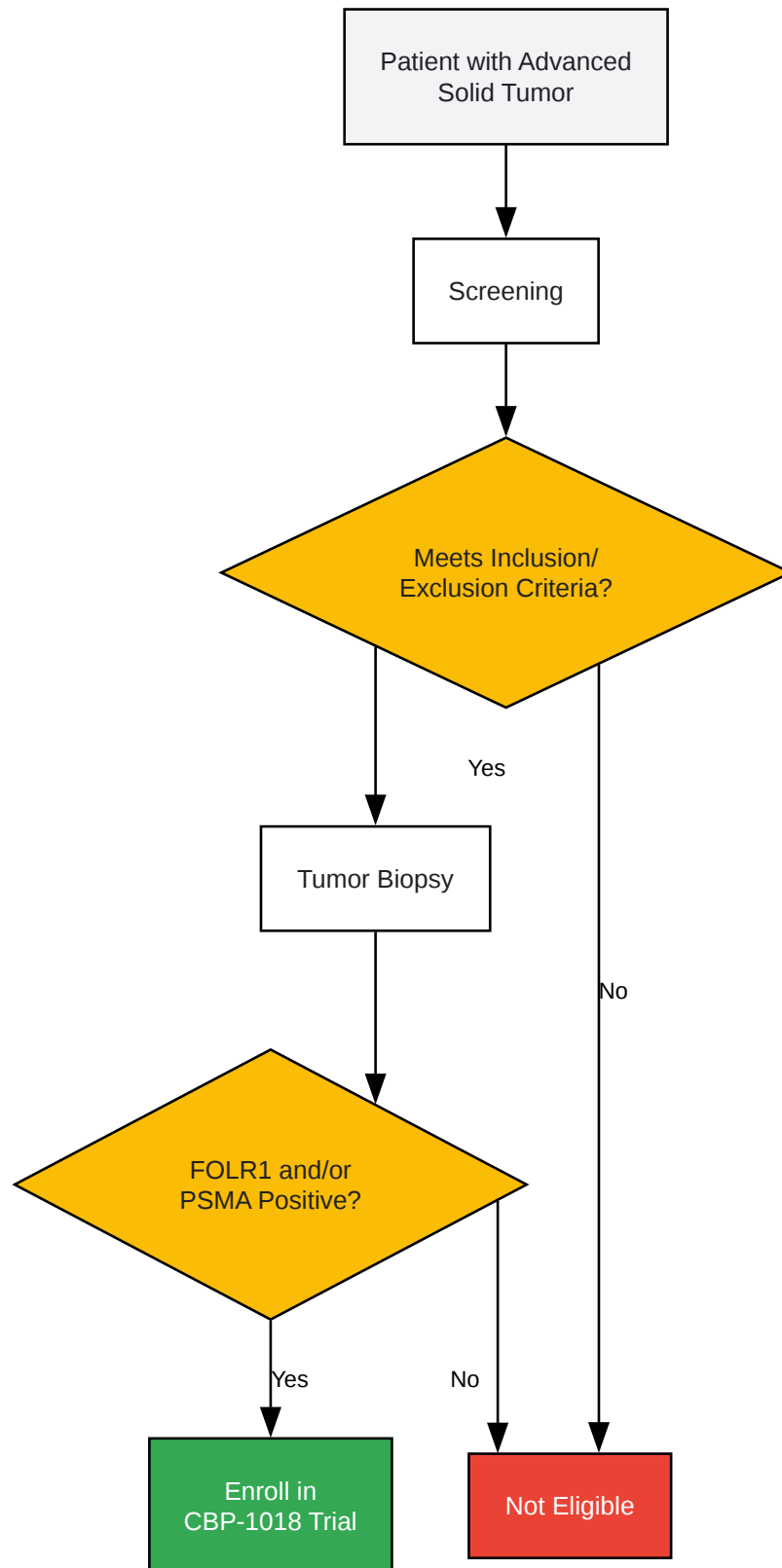
- Progressive Disease (PD): Appearance of two or more new bone lesions.[20][21][22] A confirmatory scan may be needed to distinguish from "bone flare."
- Non-PD: Fewer than two new bone lesions.

Mandatory Visualizations



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Caption: Mechanism of action of **CBP-1018**.



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Caption: Patient selection workflow for **CBP-1018** trials.

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